3,5,5-Trimethylhexanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5,5-trimethylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILUAKBAMVLXGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029254 |

Source

|

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] |

Source

|

| Record name | Hexanoic acid, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.23 [mmHg] |

Source

|

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3302-10-1, 26896-18-4 |

Source

|

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3302-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3302-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONANOIC-ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW943Q219O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 3,5,5-trimethylhexanoic acid, a branched-chain fatty acid with diverse applications in industrial and pharmaceutical sectors. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

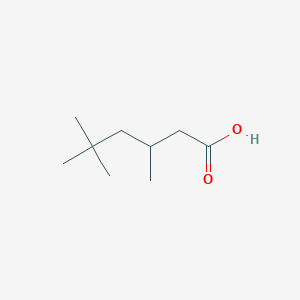

This compound is a medium-chain fatty acid.[1] Its structure features a nine-carbon backbone with methyl group branches.

IUPAC Name: this compound[1]

CAS Number: 3302-10-1[2]

Molecular Formula: C₉H₁₈O₂[1]

Canonical SMILES: CC(CC(=O)O)CC(C)(C)C[1]

InChI Key: OILUAKBAMVLXGF-UHFFFAOYSA-N[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These properties are crucial for handling, formulation, and analytical method development.

| Property | Value | Reference |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -70 °C | |

| Boiling Point | 253.4 °C at 760 mmHg | [4] |

| 121 °C at 10 mmHg | [5] | |

| Density | 0.919 g/cm³ | [4] |

| Solubility | Sparingly soluble in water. Miscible with organic solvents. | [4] |

| pKa | 4.80 ± 0.10 (Predicted) | |

| Flash Point | 129.7 °C | [4] |

| Refractive Index | 1.4278 - 1.4298 | |

| Vapor Pressure | 0.0057 mmHg at 25°C | [4] |

| LogP | 3.25 | [4] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[1][3] A strong carbonyl (C=O) stretching absorption is observed between 1710 and 1760 cm⁻¹.[1][3] For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the carboxyl carbon of a saturated aliphatic acid typically absorbs in the range of 185 δ.[1][3] In ¹H NMR, the acidic proton of the carboxyl group appears as a singlet at a chemical shift of around 12 δ, though this can be concentration and solvent-dependent.[1][3]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties are extensive. This section provides an overview of the general methodologies for key analytical techniques and a synthesis approach.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding aldehyde, isononyl aldehyde.[4] It can also be prepared by the oxidation of 3,5,5-trimethylhexanol.[6]

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Example Protocol Outline (from 3,5,5-trimethylhexanol):

-

Reaction Setup: Charge a reaction vessel with 3,5,5-trimethylhexanol. If a catalyst is used, such as manganous acetate, it is added at this stage.[6]

-

Oxidation: Pass air or another source of oxygen through the alcohol at a controlled temperature, typically between 20-75 °C.[6]

-

Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to observe the disappearance of the starting alcohol and the formation of the carboxylic acid.

-

Workup: Once the reaction is complete, cool the mixture. If a solvent like acetic acid was used, it may need to be removed. The product can be treated with an aqueous alkali solution.[6]

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ether) to remove any unreacted starting material or non-acidic byproducts.[6]

-

Acidification: Acidify the aqueous layer to precipitate the this compound.

-

Purification: Separate the crude acid and purify it by distillation under reduced pressure.[6]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ether). Derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve chromatographic performance.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the components of the sample.

-

Mass Spectrometry: As the compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer to provide a mass spectrum, which can be used for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling patterns to confirm the structure of the molecule.

Safety and Handling

This compound is a chemical that should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the chemical properties and structure of this compound. For specific applications, further research and experimental validation are recommended.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate | 42131-25-9 | Benchchem [benchchem.com]

- 6. GB664180A - The manufacture of this compound - Google Patents [patents.google.com]

The Conflation of "Isononanoic Acid" and 3,5,5-Trimethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 3,5,5-trimethylhexanoic acid, a branched-chain fatty acid of significant industrial and emerging pharmaceutical interest. A key focus of this document is to clarify its relationship with the commonly used term "isononanoic acid," providing precise chemical data, experimental methodologies, and an overview of its applications.

Demystifying "Isononanoic Acid"

The term "isononanoic acid" is frequently used in commercial and industrial contexts. However, it does not refer to a single, structurally defined molecule. Instead, it typically describes a mixture of C9 isomeric branched-chain carboxylic acids.[1][2] The primary component of this mixture, often constituting about 90% of the total volume, is this compound.[1][2] The remaining portion consists of other C9 isomers. This distinction is critical for researchers, as the specific properties and biological activities are attributable to the well-defined structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₈O₂[6]

-

Synonyms: Isononanoic acid (in commercial context), Cekanoic C9 Acid[5][7]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 158.24 g/mol | [8] |

| Appearance | Clear, colorless liquid | [6] |

| Density | 0.919 g/cm³ | |

| Boiling Point | 253.4 °C at 760 mmHg | |

| Melting Point | -70 °C | [9] |

| Flash Point | 129.7 °C | |

| Vapor Pressure | 0.0057 mmHg at 25°C | |

| Water Solubility | Sparingly soluble | |

| Solubility in Organic Solvents | Miscible | [10] |

Table 2: Spectroscopic and Computational Data

| Parameter | Value | Reference(s) |

| ¹H NMR | Spectrum available | [1] |

| ¹³C NMR | Spectrum available | [3] |

| IR Spectrum | Data available | [3] |

| Mass Spectrum | Data available | [3] |

| Refractive Index | 1.439 | |

| ACD/LogP | 3.25 | |

| #H Bond Acceptors | 2 | |

| #H Bond Donors | 1 | |

| #Freely Rotating Bonds | 6 |

Synthesis and Experimental Protocols

The industrial synthesis of this compound is typically a two-step process involving the hydroformylation of diisobutylene to produce an aldehyde intermediate, followed by its oxidation.[11]

Logical Workflow for Synthesis

Caption: Industrial synthesis pathway for this compound.

Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid

While a specific, detailed protocol for the oxidation of 3,5,5-trimethylhexanal (B1630633) is proprietary, the following general method using Oxone is a well-documented, mild, and environmentally benign alternative to heavy metal oxidants for converting aldehydes to carboxylic acids.[12]

Materials:

-

Aldehyde (e.g., 3,5,5-trimethylhexanal) (1.0 equiv)

-

Oxone (Potassium peroxymonosulfate)

-

Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the aldehyde (1.0 equiv) in DMF in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add Oxone as the oxidizing agent. The specific stoichiometry may require optimization but typically ranges from 1.5 to 2.0 equivalents.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting aldehyde is consumed.

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is then extracted using an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid.

-

Further purification can be achieved by distillation or chromatography if necessary.

Experimental Protocol: Esterification of this compound

This protocol details the synthesis of an ester, a common derivative of this compound, which is indicative of its reactivity and use as a chemical intermediate.[13]

Materials:

-

This compound (2.04 mol)

-

An alcohol, e.g., 1,4-cyclohexane dimethanol (1.0 mol)

-

Tin oxide catalyst (0.2% by weight of total raw materials)

-

Xylene (5% by weight of total raw materials)

-

Nitrogen source

-

Reaction flask (1 L, four-necked) with stirrer, thermometer, and water-fractionating receiver

Procedure:

-

Charge the reaction flask with this compound, 1,4-cyclohexane dimethanol, xylene, and the tin oxide catalyst.

-

Gradually heat the mixture to 220°C under a nitrogen atmosphere.

-

Conduct the esterification reaction under reduced pressure for approximately 8 hours, continuously removing the water produced via the water-fractionating receiver.

-

After the theoretical amount of water has been collected, remove the excess this compound by distillation.

-

Neutralize the resulting crude ester by washing with an aqueous sodium hydroxide (B78521) solution.

-

Wash the product with water until neutral.

-

Treat the crude ester with activated carbon for decolorization and then filter to obtain the purified final product.

Applications in Research and Drug Development

This compound and its derivatives have a broad range of applications, from industrial uses to potential roles in pharmaceuticals.

Industrial Applications

-

Lubricants: It is a key component in the production of polyol ester-based synthetic lubricants, valued for their thermal and oxidative stability, particularly in aviation and refrigeration.[6]

-

Plasticizers: Its esters are used as plasticizers in polymers like PVC to enhance flexibility and durability.[5]

-

Coatings and Resins: It serves as a monomer in the synthesis of alkyd resins for paints and coatings, improving weatherability and reducing yellowing.[5]

-

Cosmetics: Used as a skin-conditioning and emulsifying agent in various personal care products.[10]

Agrochemical and Pharmaceutical Applications

-

Agrochemicals: It acts as an intermediate in the synthesis of active ingredients for some pesticides and herbicides. Its derivatives can also be used as co-formulants to improve the stability and delivery of these agents.[14][15]

-

Pharmaceutical Intermediate: It is used as a raw material in organic synthesis for the production of various pharmaceutical compounds.[10][16]

-

Drug Delivery: There is potential for its use in drug delivery systems to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs). The branched, lipophilic nature of the molecule can be leveraged to create prodrugs or specialized formulation excipients.

Biological Activity and Potential Signaling

Specific research into the biological signaling pathways of this compound is limited. As a branched medium-chain fatty acid, its biological interactions are likely related to lipid metabolism.[8]

Metabolic Interaction Pathway

Esters of this compound are subject to hydrolysis by metabolic enzymes, particularly esterases. This enzymatic action cleaves the ester bond, releasing this compound and the corresponding alcohol.[11] This is a fundamental pathway for the metabolic processing of its ester derivatives within a biological system.

Caption: Metabolic hydrolysis of this compound esters.

While direct interactions with specific signaling cascades have not been extensively documented, its role as a fatty acid suggests potential involvement in pathways regulated by lipid molecules. Further research is warranted to explore its effects on cellular processes, particularly in the context of its use in drug formulations where it may influence membrane interactions or serve as a precursor for signaling molecules.

Conclusion

This compound is a structurally defined branched-chain fatty acid with significant utility. It is crucial for researchers to distinguish it from the broader, less specific commercial term "isononanoic acid," which refers to a mixture of isomers. With well-characterized physicochemical properties and established synthesis routes, its primary applications have been in industrial chemistry. However, its emerging role as an intermediate in agrochemical and pharmaceutical synthesis, coupled with its potential in drug delivery systems, marks it as a compound of growing interest for advanced research and development. Future investigations should focus on elucidating its specific biological activities and interactions with cellular signaling pathways to fully realize its potential in drug development.

References

- 1. This compound(3302-10-1) 1H NMR spectrum [chemicalbook.com]

- 2. bgbchem.com [bgbchem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3 5 5 Trimethylhexanoic Acid Substitute – JYT Chemical [jytchem.com]

- 7. GB664180A - The manufacture of this compound - Google Patents [patents.google.com]

- 8. This compound | C9H18O2 | CID 90960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. atamankimya.com [atamankimya.com]

- 11. 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate | 42131-25-9 | Benchchem [benchchem.com]

- 12. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]

- 13. Synthesis routes of this compound [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Acide3,5,5-triméthylhexanoïque, 97 %, Thermo Scientific Chemicals 500 mL | Buy Online [thermofisher.com]

- 16. This compound | 3302-10-1 [chemicalbook.com]

An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylhexanoic acid, also known as isononanoic acid, is a branched-chain fatty acid with the CAS registry number 3302-10-1.[1][2][3] It is a colorless to pale yellow liquid at room temperature and possesses a unique structure with three methyl groups on a hexanoic acid backbone. This structure imparts specific physical and chemical properties that make it a valuable intermediate in various industrial applications. While primarily utilized in the chemical industry, its properties as a branched-chain fatty acid may be of interest to researchers in the life sciences for its potential, though currently underexplored, biological interactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and available toxicological data.

Chemical and Physical Properties

This compound is characterized by its branched structure, which influences its physical properties such as a low melting point and solubility in organic solvents. The presence of a carboxylic acid functional group allows it to undergo typical reactions like esterification and amidation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3302-10-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₈O₂ | [2][4] |

| Molecular Weight | 158.24 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 253.4 °C at 760 mmHg | |

| Melting Point | -70 °C | |

| Density | 0.919 g/cm³ | |

| Vapor Pressure | 0.0057 mmHg at 25°C | |

| Solubility | Miscible with organic solvents, sparingly soluble in water. | [3] |

| Flash Point | 129.7 °C | |

| Refractive Index | 1.439 |

Synthesis

The industrial synthesis of this compound typically involves the oxidation of 3,5,5-trimethylhexanal. A common route to the precursor aldehyde is the hydroformylation of diisobutylene.[6] Another described method involves the direct oxidation of 3,5,5-trimethylhexanol.[7]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to this compound.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 3,5,5-Trimethylhexanol

A described method for the synthesis of this compound involves the oxidation of 3,5,5-trimethylhexanol.[7]

Materials:

-

3,5,5-trimethylhexanol

-

Acetic acid (solvent)

-

Manganous acetate (B1210297) (catalyst)

-

Air or molecular oxygen

-

Aqueous alkali solution (e.g., NaOH)

-

Ether

-

Acid (for acidification)

-

Distillation apparatus

Procedure:

-

Dissolve 3,5,5-trimethylhexanol in acetic acid in a suitable reaction vessel.

-

Add a catalytic amount of manganous acetate.

-

Pass a stream of air or molecular oxygen through the solution while maintaining a temperature between 20°C and 75°C.[7]

-

Monitor the reaction progress until the starting material is consumed.

-

After the reaction is complete, distill the mixture to remove the solvent and other volatile components.

-

Treat the residue with an aqueous alkali solution to form the salt of the carboxylic acid.

-

Extract the aqueous layer with ether to remove any unreacted alcohol or non-acidic byproducts.

-

Acidify the aqueous layer to precipitate the this compound.

-

Separate the crude product and purify by distillation under reduced pressure.[7]

Applications

This compound is a versatile intermediate with a wide range of industrial applications.[3][8][9] Its branched structure provides desirable properties to the end products.

Table 2: Industrial Uses of this compound and its Derivatives

| Application Area | Specific Use | Resulting Properties | Source(s) |

| Lubricants | Base stock for synthetic lubricants and metalworking fluids. | Improved thermal stability and lubricity. | |

| Plastics & Polymers | Plasticizer for PVC and other polymers. | Increased flexibility and durability. | |

| Coatings & Paints | Monomer for alkyd resins; component of paint driers. | Enhanced weatherability, flexibility, and yellowing resistance. | |

| Cosmetics | Emollient and stabilizing agent. | Improved texture and stability of formulations. | |

| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. | Can improve the efficacy and stability of the final product. | [10] |

| Pharmaceuticals | Component in drug delivery systems. | Can enhance the solubility and bioavailability of active pharmaceutical ingredients. |

Workflow in Industrial Applications

The following diagram illustrates the role of this compound as an intermediate in various industrial production processes.

Caption: Industrial applications stemming from this compound.

Biological Activity and Toxicology

Pharmacological Properties and Mechanism of Action

There is currently a lack of publicly available scientific literature detailing specific pharmacological effects or a defined mechanism of action for this compound in a therapeutic context. Its mention in pharmaceutical applications is primarily as a component in drug delivery systems to improve the physicochemical properties of active pharmaceutical ingredients.

Metabolic Pathways

Detailed metabolic pathways for this compound in humans or animals have not been extensively described in the available literature. As a branched-chain fatty acid, it can be hypothesized that it may undergo processes similar to other fatty acids, such as beta-oxidation, although its branched structure may necessitate alternative enzymatic pathways. One source suggests that esters of this compound can be hydrolyzed by esterases to yield the parent acid and the corresponding alcohol.[6]

As there is no specific information on the signaling pathway interactions of this compound, a diagram for this is not provided.

Toxicological Profile

Toxicological studies on this compound have been conducted, primarily in animal models.

Table 3: Summary of Toxicological Data

| Endpoint | Species | Result | Source(s) |

| Acute Oral Toxicity | Rat | LD₅₀ > 2000 mg/kg bw | |

| Skin Irritation | Rat | Mild irritant | [1] |

| Eye Irritation | Rat | Strong irritant | [1] |

| Genotoxicity | In vitro | Not found to be genotoxic in bacterial reverse mutation and chromosome aberration tests. | |

| Reproductive/Developmental Toxicity | Rat | Not expected to produce reproductive or developmental toxicity at doses not maternally toxic. | [1] |

| Target Organ Toxicity | Rat | Evidence of liver injury in a 28-day oral study at 200 mg/kg/day. | [5] |

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques for organic acids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification and quantification of this compound. The NIST WebBook provides mass spectral data for this compound.[2][11]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been described for the analysis of this compound.[12] This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[12]

Conclusion

This compound is a significant chemical intermediate with well-established applications in various industries. Its chemical and physical properties are well-documented, and its synthesis is understood. For researchers and scientists in materials science and industrial chemistry, it offers a versatile building block. For drug development professionals, its current utility appears to be limited to formulation and drug delivery, with no significant data available on its potential as an active pharmaceutical ingredient. The lack of information on its specific biological activities, metabolic fate, and interactions with signaling pathways suggests that this is an area that remains to be explored. Future research could investigate the potential for this branched-chain fatty acid to interact with biological systems in novel ways.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

- 3. This compound | 3302-10-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H18O2 | CID 90960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate | 42131-25-9 | Benchchem [benchchem.com]

- 7. GB664180A - The manufacture of this compound - Google Patents [patents.google.com]

- 8. L13360.AP [thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

3,5,5-Trimethylhexanoic acid IUPAC nomenclature and synonyms

Introduction

3,5,5-Trimethylhexanoic acid, a branched-chain carboxylic acid, is a significant chemical intermediate with diverse applications across various industries. This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The systematic naming of chemical compounds is crucial for unambiguous identification. The IUPAC nomenclature and common synonyms for this compound are detailed below.

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used to refer to this compound in scientific literature and commerce. These include:

Key Identifiers:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 121 °C (at 10 mmHg) | [4] |

| Melting Point | -70 °C | [4] |

| Density | 0.91 g/cm³ | [4] |

| Vapor Pressure | 0.23 mmHg | [2] |

| Refractive Index | 1.4278-1.4298 | [4] |

| Flash Point | 125 °C | [4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [4] |

Table 2: Chemical and Computational Properties

| Property | Value | Reference |

| XLogP3-AA | 2.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Topological Polar Surface Area | 37.3 Ų | [2][5] |

| Complexity | 133 | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 3,5,5-trimethylhexanol. The following protocol is based on established patent literature.[6]

Materials:

-

3,5,5-trimethylhexanol

-

Molecular oxygen (or air)

-

Acetic acid (as a solvent, optional)

-

Manganous acetate (B1210297) (as a catalyst, optional)

-

Aqueous alkali solution (e.g., NaOH)

-

Ether

-

Acid for acidification (e.g., HCl)

Procedure:

-

3,5,5-trimethylhexanol is intimately mixed with molecular oxygen. This can be achieved by passing a stream of air through the alcohol.[6]

-

The reaction is maintained at a temperature between 0 °C and 100 °C, with a preferred range of 20 °C to 75 °C.[6]

-

The oxidation is allowed to proceed until this compound is formed. The reaction initially forms an organic peroxy compound which gradually converts to the desired carboxylic acid.[6]

-

To increase the reaction rate, an oxidation catalyst such as manganous acetate can be employed, and the reaction can be carried out in a solvent like acetic acid.[6]

-

Purification:

-

The crude product is distilled under reduced pressure.[6]

-

The distilled product is then treated with an aqueous alkali solution to form the sodium salt.

-

The aqueous layer is extracted with ether to remove any unreacted alcohol.

-

The aqueous layer is then acidified to regenerate the this compound.

-

The purified acid is separated and can be further purified by a final distillation.[6]

-

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for separating the compound from a mixture and confirming its molecular weight and fragmentation pattern.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the chemical structure of the molecule.[5][7]

-

Infrared (IR) Spectroscopy: The presence of the characteristic carboxylic acid functional group can be confirmed by IR spectroscopy.[5][8]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has several applications relevant to the pharmaceutical and agrochemical industries.

-

Chemical Intermediate: It is an important raw material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[9] Its derivatives, such as esters and salts, are used in a wide range of products.

-

Drug Delivery: There is growing interest in the use of this compound in drug delivery systems. It has the potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), particularly those that are poorly water-soluble.

-

Agrochemicals: In the agrochemical sector, it is used as a precursor in the synthesis of active ingredients for pesticides and herbicides. Its derivatives can also act as co-formulants to improve the stability and delivery of these active ingredients.[10]

-

Other Industrial Applications: Its esters are used as plasticizers and in the formulation of synthetic lubricants. Its metal salts can be used as paint driers and PVC stabilizers.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Role as a Chemical Intermediate

This diagram illustrates the role of this compound as a central intermediate in the synthesis of various downstream products.

Caption: Applications of this compound as a chemical intermediate.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound | C9H18O2 | CID 90960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

- 4. bgbchem.com [bgbchem.com]

- 5. Page loading... [guidechem.com]

- 6. GB664180A - The manufacture of this compound - Google Patents [patents.google.com]

- 7. This compound(3302-10-1) 1H NMR spectrum [chemicalbook.com]

- 8. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

- 9. This compound, 97% 500 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Industrial Applications of 3,5,5-Trimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,5-Trimethylhexanoic acid, a branched-chain C9 carboxylic acid, and its derivatives are versatile compounds with a wide array of industrial applications. Their unique branched structure imparts desirable properties such as thermal and oxidative stability, low volatility, and excellent lubricating characteristics. This technical guide provides an in-depth overview of the core industrial uses of this compound, focusing on its role in high-performance lubricants, polymers and resins, coatings, and cosmetics. Detailed experimental protocols for evaluating the performance of these compounds in their respective applications are provided, alongside quantitative data to facilitate comparison and analysis.

Introduction

This compound, also known as isononanoic acid, is a saturated fatty acid with the chemical formula C9H18O2. Its highly branched structure is key to its utility in various industrial sectors. The presence of methyl groups along the carbon chain creates steric hindrance, which influences its physical and chemical properties, such as a low pour point and good solubility in nonpolar media. This guide explores the synthesis and application of this compound and its principal derivatives—esters, metal salts, and peroxides—across several key industries.

Lubricants and Metalworking Fluids

One of the most significant applications of this compound is in the formulation of high-performance synthetic lubricants. Its esters, particularly polyol esters synthesized with polyols like neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE), serve as excellent base stocks for lubricants in demanding environments, such as in aviation and refrigeration.[1]

Performance Characteristics

Polyol esters derived from this compound exhibit:

-

High Thermal and Oxidative Stability: The absence of beta-hydrogens in the neopentyl structure of the polyol contributes to superior stability at high temperatures.[2][3]

-

Excellent Lubricity: The polar ester groups adhere to metal surfaces, forming a protective film that reduces friction and wear.[2]

-

High Viscosity Index: These esters maintain their viscosity over a wide range of temperatures, which is crucial for consistent performance.[4]

-

Low Volatility: Their low vapor pressure minimizes lubricant loss at elevated temperatures.[3]

Quantitative Performance Data

The following table summarizes typical performance data for polyol esters. While specific data for esters of this compound is limited in publicly available literature, the data for similar branched-chain polyol esters are presented for illustrative purposes.

| Property | Test Method | Value | Reference |

| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 22 - 68 | [4] |

| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 4.5 - 8.5 | [5] |

| Viscosity Index | ASTM D2270 | > 120 | [4] |

| Flash Point (°C) | ASTM D92 | > 240 | [2] |

| Pour Point (°C) | ASTM D97 | < -40 | [2] |

| Wear Scar Diameter (mm) * | ASTM D4172 | < 0.5 | [6] |

*Note: Wear scar diameter can vary significantly based on the full lubricant formulation, including anti-wear additives. The value presented is a typical target for a well-formulated lubricant.

Experimental Protocol: Evaluation of Anti-Wear Properties

A common method to evaluate the anti-wear characteristics of a lubricant is the Four-Ball Wear Test.

Objective: To determine the wear preventive characteristics of a lubricating oil formulated with a polyol ester of this compound.

Apparatus: Four-Ball Wear Tester, microscope for wear scar measurement.

Materials:

-

Test lubricant formulation.

-

AISI 52100 steel balls (12.7 mm diameter).[6]

-

Heptane (B126788) (for cleaning).

Procedure (based on ASTM D4172):

-

Clean the steel balls and the test cup with heptane and allow them to dry.

-

Assemble the test cup with three stationary balls and clamp it in the tester.

-

Fill the test cup with the test lubricant to cover the stationary balls.

-

Place the fourth ball in the chuck of the motor-driven spindle.

-

Assemble the test apparatus and apply the specified load (e.g., 392 N).[6]

-

Start the motor and run the test at a specified speed (e.g., 1200 rpm) and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).[6][7]

-

After the test, disassemble the apparatus, clean the stationary balls, and measure the diameter of the wear scars on each of the three balls using a microscope.

-

Calculate the average wear scar diameter.

Experimental Workflow: Lubricant Performance Testing

Polymers and Resins

This compound and its derivatives are integral to the polymer industry, primarily as plasticizers and as monomers in the synthesis of alkyd resins.

Plasticizers for PVC

Esters of this compound, such as diisononyl phthalate (B1215562) (DINP) where isononyl alcohol is derived from the corresponding acid, are used as primary plasticizers for polyvinyl chloride (PVC).[8] They impart flexibility and durability to the polymer.

Performance Advantages:

-

Low Volatility: Results in less plasticizer migration and longer service life of the plasticized PVC.[8]

-

Good Low-Temperature Flexibility: The branched structure disrupts polymer chain packing, maintaining flexibility at low temperatures.

-

Stable Viscosity: In plastisol applications, these plasticizers provide stable viscosity.[8]

Quantitative Data for PVC Plasticized with DINP:

| Property | Test Method | Value | Reference |

| Hardness (Shore A) | ASTM D2240 | 70 - 90 | - |

| Tensile Strength (MPa) | ASTM D638 | 15 - 25 | [9] |

| Elongation at Break (%) | ASTM D638 | 250 - 400 | [9] |

| Low-Temperature Brittleness (°C) | ASTM D746 | -30 to -50 | - |

Alkyd Resins for Coatings

This compound can be used as a "modifying" fatty acid in the synthesis of alkyd resins. These resins are polyesters formed from the reaction of a polyol, a dicarboxylic acid (or its anhydride), and a fatty acid.[10] The incorporation of this compound can improve the performance of the resulting coating.

Performance Enhancements:

-

Improved Yellowing Resistance: Compared to unsaturated fatty acids, the saturated nature of this compound leads to better color stability upon aging and exposure to UV light.[11]

-

Good Hardness and Durability: Contributes to the formation of a tough and resistant paint film.[10]

Experimental Protocol: Synthesis of an Alkyd Resin

Objective: To synthesize an alkyd resin modified with this compound.

Apparatus: Reaction kettle equipped with a stirrer, thermometer, condenser, and a Dean-Stark trap.

Materials:

-

Phthalic anhydride

-

Glycerol (B35011) (polyol)

-

Linseed oil fatty acid

-

This compound

-

Xylene (as azeotroping solvent)

-

Catalyst (e.g., litharge)

Procedure:

-

Charge the reaction kettle with glycerol and linseed oil fatty acid.

-

Heat the mixture to ~240°C under a nitrogen blanket to form the monoglyceride.

-

Cool the mixture to ~180°C.

-

Add phthalic anhydride, this compound, and xylene.

-

Reheat the mixture to ~230-250°C and begin collecting the water of esterification in the Dean-Stark trap.

-

Monitor the reaction by periodically measuring the acid value and viscosity.

-

The reaction is complete when the desired acid value (e.g., <15 mg KOH/g) and viscosity are reached.

-

Cool the resin and dissolve it in a suitable solvent to the desired solids content.

Logical Relationship: Alkyd Resin Synthesis

Coatings and Paints

In addition to their use in alkyd resins, metal salts of this compound are employed as "driers" or siccatives in oil-based paints and coatings.[12] These organometallic compounds catalyze the oxidative crosslinking of the unsaturated fatty acid chains in the alkyd binder, accelerating the drying process.[13]

Performance as Paint Driers

Cobalt, manganese, and zirconium salts of this compound are common driers.

-

Cobalt salts are highly active surface driers, promoting rapid initial film formation.[13]

-

Manganese salts can also act as primary driers, though they are less active than cobalt.[14]

-

Zirconium and Calcium salts act as auxiliary driers, promoting through-drying and improving film hardness.[13]

Quantitative Data for Paint Drying Times:

| Drier System | Set-to-Touch Time (hours) | Through-Dry Time (hours) | Reference |

| Cobalt-based (standard) | 2 - 4 | 8 - 12 | [14] |

| Cobalt/Zirconium/Calcium blend | 3 - 5 | 6 - 10 | [13] |

Note: Drying times are highly dependent on the paint formulation, film thickness, temperature, and humidity.

Experimental Protocol: Evaluation of Paint Drier Performance

Objective: To evaluate the effect of a 3,5,5-trimethylhexanoate-based drier on the drying time of an alkyd paint.

Apparatus: Beck-Koller drying time recorder, hardness tester (e.g., pendulum hardness tester).

Materials:

-

Alkyd paint formulation without drier.

-

Drier solution (e.g., cobalt 3,5,5-trimethylhexanoate in mineral spirits).

-

Glass panels.

Procedure:

-

Prepare several samples of the alkyd paint, each with a different concentration of the drier solution.

-

Apply a uniform film of each paint sample onto a separate glass panel.

-

Drying Time (ASTM D5895):

-

Place the panels on the Beck-Koller recorder immediately after application.

-

The recorder stylus will move across the paint film over a set period (e.g., 24 hours).

-

Analyze the track left by the stylus to determine the different stages of drying (set-to-touch, tack-free, dry-hard).

-

-

Hardness Development (ASTM D4366):

-

Prepare additional coated panels and allow them to dry under controlled conditions.

-

At regular intervals (e.g., 24, 48, 72 hours), measure the pendulum hardness of the paint film.

-

Plot hardness versus drying time to evaluate the rate of curing.

-

Cosmetics and Personal Care

In the cosmetics industry, this compound and its esters are valued for their sensory properties and functional benefits. They are used as emollients, skin-conditioning agents, and emulsifiers in a variety of products.

Functional Roles

-

Emollients: Esters like neopentyl glycol diisononanoate provide a light, non-greasy feel on the skin and improve the spreadability of formulations.

-

Emulsifiers: The sodium salt of this compound can function as an emulsifier, helping to stabilize oil-in-water emulsions.

-

Skin-Conditioning Agents: They help to maintain the skin's moisture barrier and improve its softness and smoothness.

Experimental Protocol: Emulsion Stability Testing

Objective: To assess the stability of a cosmetic emulsion formulated with a derivative of this compound as an emulsifier.

Apparatus: Homogenizer, centrifuge, microscope, viscometer.

Materials:

-

Oil phase (e.g., mineral oil, esters).

-

Water phase.

-

Emulsifier (e.g., sodium 3,5,5-trimethylhexanoate).

-

Other cosmetic ingredients (thickeners, preservatives).

Procedure:

-

Prepare the oil and water phases separately, heating both to ~75°C.

-

Add the emulsifier to the appropriate phase.

-

Slowly add the dispersed phase to the continuous phase while homogenizing.

-

Continue homogenization for a set period to form the emulsion.

-

Stability Assessment:

-

Centrifugation: Place a sample of the emulsion in a centrifuge tube and spin at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[15] Observe for any phase separation.

-

Microscopic Examination: Observe a drop of the emulsion under a microscope to assess the droplet size distribution and look for signs of coalescence.

-

Viscosity Measurement: Measure the viscosity of the emulsion at regular intervals over a period of storage at different temperatures (e.g., room temperature, 40°C, 4°C). Significant changes in viscosity can indicate instability.[16]

-

Accelerated Aging: Store samples at an elevated temperature (e.g., 45°C) for several weeks and periodically check for changes in appearance, pH, viscosity, and microbial growth.[16]

-

Experimental Workflow: Cosmetic Emulsion Development and Testing

Corrosion Inhibition

This compound and its salts can also function as corrosion inhibitors, particularly in metalworking fluids and protective coatings. They form a protective film on the metal surface, which acts as a barrier to corrosive agents.

Mechanism of Action

The carboxylic acid group can chemisorb onto the metal surface, while the hydrophobic branched alkyl chain orients away from the surface, creating a non-polar layer that repels water and other corrosive species.

Quantitative Data for Corrosion Inhibition:

| Inhibitor System | Metal | Corrosive Medium | Inhibition Efficiency (%) | Test Method | Reference |

| Amine Carboxylates | Mild Steel | 1 M HCl | 70 - 90 | Weight Loss, EIS | [17][18] |

| Carboxylic Acids | Aluminum Alloy | Alkaline | > 90 | Potentiodynamic Polarization | - |

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss

Objective: To determine the corrosion inhibition efficiency of this compound on mild steel in an acidic medium.

Apparatus: Analytical balance, beakers, water bath.

Materials:

-

Mild steel coupons of known dimensions.

-

Corrosive medium (e.g., 1 M HCl).

-

Inhibitor solutions of varying concentrations.

-

Acetone and distilled water for cleaning.

-

Abrasive paper for polishing.

Procedure (based on ASTM G31):

-

Polish the mild steel coupons with abrasive paper, clean with distilled water and acetone, dry, and weigh accurately.

-

Prepare solutions of the corrosive medium with and without different concentrations of the inhibitor.

-

Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).

-

After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh.

-

Calculate the weight loss for each coupon.

-

The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following formulas:

-

CR = (K × W) / (A × T × D)

-

IE% = [(W₀ - Wᵢ) / W₀] × 100 Where:

-

K = a constant (e.g., 8.76 × 10⁴ for CR in mm/year)

-

W = weight loss in grams

-

A = area of the coupon in cm²

-

T = immersion time in hours

-

D = density of the metal in g/cm³

-

W₀ = weight loss in the absence of inhibitor

-

Wᵢ = weight loss in the presence of inhibitor

-

Conclusion

This compound and its derivatives are highly versatile and valuable compounds in a multitude of industrial applications. Their unique branched-chain structure provides a foundation for developing high-performance lubricants, flexible and durable polymers, efficient paint driers, and stable cosmetic formulations. The experimental protocols and workflows detailed in this guide provide a framework for researchers and professionals to evaluate and optimize the performance of these compounds in their specific applications. Further research into the quantitative performance of specific derivatives of this compound will undoubtedly uncover new opportunities and expand their utility in advanced material and formulation development.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. zslubes.com [zslubes.com]

- 3. zslubes.com [zslubes.com]

- 4. US20100190672A1 - Production of polyol ester lubricants for refrigeration systems - Google Patents [patents.google.com]

- 5. EP2382288A1 - Production of polyol ester lubricants for refrigeration systems - Google Patents [patents.google.com]

- 6. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]

- 7. savantlab.com [savantlab.com]

- 8. Chemical PVC Plasticizer Diisononyl Phthalate DINP CAS 68515-48-0 - Phthalate DINP, PVC Plasticizer DINP | Made-in-China.com [m.made-in-china.com]

- 9. diva-portal.org [diva-portal.org]

- 10. mdpi.com [mdpi.com]

- 11. Alkyd resins produced from bio-based resources for more sustainable and environmentally friendly coating applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GB664180A - The manufacture of this compound - Google Patents [patents.google.com]

- 13. chimia.ch [chimia.ch]

- 14. researchgate.net [researchgate.net]

- 15. Preliminary 1 month stability screening of cosmetic multiple emulsions (W/O/W) prepared using cetyl dimethicone copolyol and Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative | Journal of Biological Studies [onlinejbs.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Use of 3,5,5-Trimethylhexanoic Acid in Cosmetics and Personal Care: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,5-Trimethylhexanoic acid, often referred to in the industry as isononanoic acid, is a branched-chain saturated fatty acid utilized in the formulation of a wide array of cosmetic and personal care products. Its unique molecular structure imparts desirable sensory and functional properties, contributing to product stability, texture, and skin feel. This technical guide provides an in-depth overview of the chemical and physical properties, functions, and safety profile of this compound. It details common experimental protocols for evaluating its safety and efficacy as a cosmetic ingredient. The primary mechanism of action on the skin is elucidated, focusing on its role as a skin conditioning agent and emollient that supports the physical barrier function of the stratum corneum.

Chemical and Physical Properties

This compound is a C9 carboxylic acid with a branched alkyl chain. This structure is key to its physical properties, such as its liquid state at room temperature and its solubility in organic solvents.[1] Commercial isononanoic acid consists of a mixture of isomers, with this compound being the predominant component, often at a concentration of about 90%.[1]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |

| CAS Number | 3302-10-1 | --INVALID-LINK-- |

| Appearance | Colorless liquid | [Ataman Kimya] |

| Odor | Faint | [Ataman Kimya] |

| Solubility | Sparingly soluble in water; miscible with organic solvents | [Ataman Kimya] |

| pKa | 4.8 | [ECHA] |

| Log Kow (Octanol/Water Partition Coefficient) | 2.8 | --INVALID-LINK-- |

Functions in Cosmetics and Personal Care

The branched-chain structure of this compound and its derivatives, such as isononyl isononanoate, provides a lighter, non-greasy feel compared to their straight-chain counterparts. This makes them valuable ingredients in formulations where a smooth, velvety skin feel is desired.

-

Skin-Conditioning Agent - Emollient: As an emollient, it helps to soften and smooth the skin by forming a semi-occlusive layer on the stratum corneum. This lipid film reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration and plasticity.[2]

-

Texture Enhancer: It improves the spreadability of creams and lotions, contributing to a desirable sensory experience upon application.[2]

-

Emulsifying Agent: It can act as an emulsifier, aiding in the stabilization of oil and water mixtures in cosmetic formulations.

-

Solvent: It can be used to dissolve other ingredients within a formulation.

-

Cleansing Agent: It is also utilized in surfactant formulations for its cleansing properties.

-

Plasticizer: In products like nail polish, it can function as a plasticizer to enhance flexibility.

The related ester, isononyl isononanoate, is commonly used in cosmetic products at concentrations between 2-10%.[2]

Mechanism of Action on the Skin

The primary mechanism of action of this compound as a cosmetic ingredient is physical, rather than pharmacological. It does not have known interactions with specific biological signaling pathways within the skin. Its benefits are derived from its function as an emollient and its contribution to the overall formulation.

As a branched-chain fatty acid, it integrates into the lipid matrix of the stratum corneum. This helps to reinforce the skin's natural barrier function, which can be compromised by environmental stressors or cleansing. A well-functioning skin barrier is crucial for preventing excessive water loss and protecting against the ingress of irritants and allergens.

Safety and Toxicology

The safety of isononanoic acid (a mixture of isomers where this compound is the main component) has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that pelargonic acid (nonanoic acid) and its esters, including isononanoates, are safe for use in cosmetic products.[3] It was noted that nonanoic acid is not a skin irritant at concentrations of 12% or less.[3]

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | 1160 mg/kg body weight | Rat | [BG RCI] |

| Skin Irritation | Mild irritant | Rat | [Haz-Map] |

| Eye Irritation | Strong irritant | Rat | [Haz-Map] |

| Skin Sensitization | No evidence of sensitizing potential | Human Experience | [BG RCI] |

| Genotoxicity | No indications of genotoxic effects (Ames test) | In vitro | [BG RCI] |

| Subacute Oral Toxicity (28-day) | Target organs: liver and kidneys | Rat | [BG RCI] |

According to GHS classifications from notifications to ECHA, the substance is considered harmful if swallowed and causes skin and serious eye irritation.[4]

Experimental Protocols

The safety and efficacy of cosmetic ingredients like this compound are evaluated using standardized testing protocols.

Safety Assessment Protocols

5.1.1. In Vivo Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

5.1.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This in vitro method uses a three-dimensional human epidermis model to assess skin irritation potential, reducing the need for animal testing.

5.1.3. Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study to determine the potential of a product to cause irritation and allergic contact sensitization after repeated application to the skin.

-

Induction Phase: The product is applied to the same skin site under an occlusive or semi-occlusive patch three times a week for three consecutive weeks. Skin reactions are scored before each new application.

-

Rest Phase: A two-week period with no product application follows the induction phase.

-

Challenge Phase: A single patch with the product is applied to a new skin site to check for any sensitization reaction. The site is evaluated at 24, 48, and 72 hours after patch removal.

Efficacy Assessment Protocols

5.2.1. Measurement of Skin Hydration and Transepidermal Water Loss (TEWL)

The efficacy of this compound as an emollient is quantified by measuring its effect on skin hydration and barrier function.

-

Instrumentation: A Corneometer® is used to measure skin surface hydration (capacitance), and a Tewameter® is used to measure the rate of transepidermal water loss.

-

Protocol:

-

Baseline Measurement: After an acclimatization period (typically 30 minutes in a controlled environment), baseline hydration and TEWL are measured on designated test areas (e.g., volar forearm).

-

Product Application: A standardized amount of the cosmetic formulation is applied to the test area. An untreated area serves as a control.

-

Post-Application Measurements: Hydration and TEWL are measured at set time points (e.g., 1, 2, 4, 8, and 24 hours) after application to determine the immediate and long-term effects of the product.

-

Data Analysis: The percentage change from baseline is calculated and compared to the control area to determine the statistical significance of the product's hydrating and barrier-enhancing effects. A study on an emollient cream demonstrated a significant increase in skin hydration (15.17 units) and a decrease in TEWL three hours after a single application.[5]

-

Conclusion

This compound is a versatile and widely used ingredient in the cosmetic and personal care industry. Its primary functions as an emollient and skin-conditioning agent are attributed to its physical properties, which allow it to improve skin barrier function by reducing water loss and to enhance the sensory characteristics of formulations. Toxicological data and assessments by regulatory bodies like the CIR support its safe use in cosmetics at current practices and concentrations. Standardized in vivo and in vitro testing protocols are employed to ensure the safety and substantiate the efficacy of formulations containing this ingredient. For researchers and developers, this compound remains a valuable component for creating effective and aesthetically pleasing skincare products.

References

An In-depth Technical Guide on the Role of 3,5,5-Trimethylhexanoic Acid in Lubricant Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and application of 3,5,5-trimethylhexanoic acid and its derivatives, primarily polyol esters, in the formulation of high-performance synthetic lubricants.

Introduction to this compound in Lubricants

This compound, a branched-chain C9 carboxylic acid, is a key building block in the synthesis of polyol ester-based synthetic lubricants. These lubricants are valued for their superior performance characteristics compared to conventional mineral oils, particularly in extreme temperature applications. The unique branched structure of this compound imparts excellent thermal and oxidative stability, low volatility, and favorable low-temperature fluidity to the final lubricant formulation.

Polyol esters are formed through the esterification of a polyhydric alcohol (polyol), such as neopentyl glycol (NPG) or trimethylolpropane (B17298) (TMP), with one or more carboxylic acids. The use of this compound in these reactions allows for the precise tailoring of lubricant properties to meet the demanding requirements of applications such as aviation turbine oils, refrigeration compressor lubricants, and high-temperature industrial oils.

Synthesis of Lubricant Base Stocks

The production of high-performance lubricants utilizing this compound involves a multi-step process, from the synthesis of the acid and polyol precursors to the final esterification reaction.

Synthesis of this compound

This compound is typically synthesized through the oxidation of 3,5,5-trimethylhexanal (B1630633) or 3,5,5-trimethylhexanol. The aldehyde or alcohol precursor is often produced via the hydroformylation of diisobutylene.

A general workflow for the synthesis of this compound is illustrated below:

Synthesis of Polyol Precursors

Common polyols used in the production of synthetic lubricants include neopentyl glycol (NPG) and trimethylolpropane (TMP).

-

Neopentyl Glycol (NPG) is synthesized industrially through the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde, which forms the intermediate hydroxypivaldehyde. This intermediate is then converted to NPG via a Cannizzaro reaction or by catalytic hydrogenation.[1]

-

Trimethylolpropane (TMP) is produced via a two-step process starting with the condensation of n-butyraldehyde with formaldehyde, followed by a Cannizzaro reaction.[2]

Esterification to Polyol Esters

The final step in producing the lubricant base stock is the esterification of the polyol with this compound. This reaction is typically carried out at elevated temperatures in the presence of a catalyst, with the continuous removal of water to drive the reaction to completion.

Physicochemical Properties and Performance Data

The properties of polyol ester lubricants are highly dependent on the structure of both the polyol and the carboxylic acid used. The branched nature of this compound generally leads to lubricants with a good balance of low-temperature fluidity and high-temperature thermal stability.

Quantitative Data

| Carboxylic Acid Composition (molar ratio) | Kinematic Viscosity at 40°C (mm²/s) | Pour Point (°C) | Flash Point (°C) |

| Nonanoic Acid : this compound (95:5) | Comparable to 90:10 blend | Comparable to 90:10 blend | Comparable to 90:10 blend |

| Nonanoic Acid : this compound (90:10) | 21.39 | < -54 | 220 |

| Nonanoic Acid : this compound (85:15) | Comparable to 90:10 blend | Comparable to 90:10 blend | Comparable to 90:10 blend |

| Nonanoic Acid : this compound (10:90) | Considerably higher than 35 | > -45 | Not Specified |

Data sourced from patent documents US11292978B2 and CN107735484B.[3][4]

It is noteworthy that a higher proportion of the linear nonanoic acid in combination with a smaller amount of the branched this compound results in a significantly lower pour point.

Experimental Protocols

Synthesis of Trimethylolpropane Triester of Mixed C9 Acids

The following is a general procedure for the synthesis of trimethylolpropane esters with a mixture of nonanoic acid and this compound, based on information from patent literature.[3][4]

Materials:

-

Trimethylolpropane (TMP)

-

Nonanoic acid

-

This compound

-

Catalyst (e.g., a tin or titanium-based catalyst)

-

Nitrogen gas supply

Procedure:

-

Charge a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser with the desired molar ratios of trimethylolpropane, nonanoic acid, and this compound.

-

Add the catalyst to the reaction mixture.

-

Begin stirring and purge the reactor with nitrogen.

-

Heat the reaction mixture to a temperature of approximately 240°C.

-

During the final stage of the reaction, reduce the pressure to facilitate the removal of water formed during esterification.

-

Upon completion of the reaction (as determined by the amount of water collected or by measuring the acid value of the mixture), purify the product.

-

Purification involves evaporating excess acid under reduced pressure and neutralizing any residual acidity.

-

The final product may be further treated with adsorbents like bleaching earth to remove color and other impurities.

Standard Test Methods for Lubricant Properties

The performance of the synthesized polyol ester lubricants is evaluated using standardized test methods.

4.2.1. Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.

Procedure:

-

Select a calibrated viscometer appropriate for the expected viscosity of the sample.

-

Charge the viscometer with the lubricant sample.

-

Place the viscometer in a constant-temperature bath maintained at the desired test temperature (typically 40°C and 100°C).

-

Allow the sample to reach thermal equilibrium.

-

Draw the sample up through the capillary tube to a point above the timing marks.

-

Measure the time required for the sample to flow between the upper and lower timing marks.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

4.2.2. Pour Point (ASTM D97)

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.

Procedure:

-

Pour the sample into a test jar to a specified level.

-

Heat the sample to a temperature that removes any previous thermal history.

-

Cool the sample at a specified rate in a cooling bath.

-

At intervals of 3°C, remove the test jar and tilt it to observe for any movement of the oil.

-

The pour point is the lowest temperature at which movement is observed, plus 3°C.

4.2.3. Flash Point (ASTM D92 - Cleveland Open Cup)

This method determines the flash and fire points of petroleum products using a Cleveland open-cup apparatus.

Procedure:

-

Fill the test cup with the lubricant sample to the filling mark.

-

Heat the sample at a specified rate.

-

Periodically pass a test flame across the cup.

-

The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.

4.2.4. Viscosity Index (ASTM D2270)

The viscosity index is an empirical number that indicates the effect of a change in temperature on the kinematic viscosity of the oil. A higher viscosity index signifies a smaller decrease in viscosity with increasing temperature. It is calculated from the kinematic viscosities at 40°C and 100°C.

4.2.5. Thermal and Oxidative Stability

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and volatility of lubricants.

-

Pressure Differential Scanning Calorimetry (PDSC): This method determines the oxidative stability of a lubricant by measuring the time to the onset of oxidation under elevated temperature and oxygen pressure.

Conclusion